1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine
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Overview
Description
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a nitrophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst.
Nitration of the Phenyl Ring: The nitration of the phenyl ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with 2-methylpiperidine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxy or carboxy derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
- 1-{4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine
- 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine
Comparison:
- Uniqueness: The presence of the methoxy group in 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Reactivity: The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-5-3-4-12-24(14)18-11-8-16(13-19(18)25(26)27)21-22-20(23-29-21)15-6-9-17(28-2)10-7-15/h6-11,13-14H,3-5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMHFUQUFJANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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